molecular formula C10H11N3O4 B13898125 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid

Cat. No.: B13898125
M. Wt: 237.21 g/mol
InChI Key: VLXPOBODXRBVJF-UHFFFAOYSA-N
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Description

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is a benzimidazole derivative characterized by a 5-amino-substituted benzoimidazole core linked to a 2,3-dihydroxypropionic acid moiety. The compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F027632), indicating its relevance in medicinal chemistry and biochemical research . Its synthesis typically involves pH-dependent hydrolysis or condensation reactions, as seen in analogous benzimidazole derivatives .

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

InChI

InChI=1S/C10H11N3O4/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17)

InChI Key

VLXPOBODXRBVJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is typically synthesized by cyclization of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or oxidative conditions. A common approach involves:

For example, sulfur(0)-induced benzimidazole formation has been reported in the synthesis of related benzimidazole derivatives, demonstrating its utility in heterocycle construction.

Introduction of the 2,3-Dihydroxypropionic Acid Side Chain

The 2,3-dihydroxypropionic acid moiety can be introduced by:

Specific Preparation Methods for 3-(5-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxy-propionic acid

Stepwise Synthetic Route Overview

A plausible synthetic route, inferred from related benzimidazole and propionic acid syntheses, involves:

Preparation of Activated Propionic Acid Derivatives

Based on analogous syntheses of 3-substituted propionic acids, the side chain can be prepared as an acid chloride or ester to facilitate coupling:

Step Reagents/Conditions Yield (%) Notes
Conversion of 2,3-dihydroxypropionic acid to acid chloride Thionyl chloride (SOCl2), chloroform, reflux 1h ~90% Reaction monitored by IR for acid chloride formation (1780-1815 cm^-1)
Esterification Sulfuric acid catalyst, ethanol, 66h reflux ~59% Ethyl ester formation for better solubility and reactivity

Coupling with Amino-Benzimidazole Precursors

  • The acid chloride or ester derivative can be reacted with 5-amino-o-phenylenediamine or its benzimidazole intermediate under basic conditions (e.g., triethylamine) in dichloromethane at low temperature (0°C) to form the amide or directly the benzimidazole ring.
  • Catalysts such as palladium on carbon or Raney nickel may be employed in hydrogenation steps or to facilitate cyclization and protection of amino groups.

Protection and Deprotection Strategies

  • Acylating agents like acetic anhydride are used to protect the aminomethyl group during reduction steps, preventing side reactions.
  • Hydrolysis under acidic aqueous conditions (e.g., hydrochloric acid in methanol or ethanol) at mild temperatures (20–100°C) for 1–60 minutes can remove protecting groups and yield the free amino and hydroxyl functionalities.

Representative Experimental Procedure (Hypothetical)

Step Reagents Conditions Outcome
1. Preparation of acid chloride 2,3-dihydroxypropionic acid + SOCl2 Reflux in chloroform 1h Acid chloride intermediate
2. Cyclization 5-amino-o-phenylenediamine + acid chloride DCM, triethylamine, 0°C, 30 min to 2h Formation of benzimidazole ring with side chain
3. Protection Acetic anhydride Room temperature, 1h Protected amino group
4. Deprotection Aqueous HCl in methanol 40°C, 30 min Final product with free amino and hydroxyl groups

Analytical Characterization

Summary Table of Preparation Methods

Methodology Aspect Reagents/Conditions Advantages Limitations
Acid chloride formation Thionyl chloride, reflux in chloroform High yield, reactive intermediate Requires careful handling of SOCl2
Esterification Sulfuric acid, ethanol, prolonged reflux Improves solubility, easier handling Longer reaction time
Benzimidazole cyclization Amino-o-phenylenediamine + acid chloride, triethylamine, DCM Direct formation of heterocycle with side chain Sensitive to moisture, requires inert atmosphere
Protection/deprotection Acetic anhydride for protection; acid hydrolysis for deprotection Prevents side reactions, allows selective functional group manipulation Additional steps increase synthesis time

The preparation of 3-(5-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxy-propionic acid involves a multi-step synthetic sequence centered on benzimidazole ring formation coupled with the introduction of a vicinal dihydroxypropionic acid side chain. The key synthetic challenges include managing the amino and hydroxyl functionalities and ensuring selective cyclization. Established methods from related benzimidazole and propionic acid chemistry provide a reliable foundation for the synthesis, involving acid chloride intermediates, catalytic cyclization, and protection/deprotection strategies. These methods are supported by experimental precedents in the literature and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce halogenated or acylated derivatives.

Scientific Research Applications

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 3-(1H-Benzoimidazol-2-yl)-2,3-dihydroxy-propionic Acid

  • Key Difference: Lacks the 5-amino group on the benzoimidazole ring.
  • Implications: Reduced polarity compared to the 5-amino derivative, likely affecting solubility and membrane permeability. Both compounds are marketed by CymitQuimica, suggesting overlapping applications in drug discovery .

(b) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

  • Key Difference: Features a benzyl(2-hydroxyethyl)amino substituent and a butanoic acid chain.
  • The butanoic acid chain may alter pharmacokinetics (e.g., metabolic stability) compared to the shorter dihydroxypropionic acid chain .

(c) 5-(3,6-Dibromo-2-fluorophenyl)oxazole

  • Key Difference : Oxazole core with halogenated aromatic substituents.
  • Implications :
    • Greater steric bulk and electronegativity, influencing receptor binding specificity (e.g., kinase inhibition).
    • Halogen atoms may enhance stability but reduce aqueous solubility .

Biological Activity

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is a compound of interest due to its potential biological activities. This article synthesizes information from various studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 222.2 g/mol
  • Melting Point : 270 °C
  • Boiling Point : 626.5 ± 55.0 °C
  • Density : 1.643 ± 0.06 g/cm³
  • pKa : 2.99 ± 0.11

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its antioxidant, cytoprotective, and potential antimicrobial properties.

Antioxidant Activity

Research indicates that modifications to the compound can enhance its antioxidant capabilities. A study demonstrated that derivatives of benzoimidazole analogues exhibited significant antioxidant activity, protecting cells from oxidative stress-induced damage .

Cytoprotective Effects

In vitro assays have shown that this compound provides cytoprotection in lymphocytes subjected to oxidative stress. The protective effects were observed at micromolar concentrations, suggesting its potential role in therapeutic applications for conditions like Friedreich's ataxia .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In a study assessing related benzoimidazole compounds, significant inhibition of bacterial growth was noted, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A (related benzoimidazole)5.648.33
Compound B (related benzoimidazole)4.696.00
3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-DHA3.507.20

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the antioxidant properties may be attributed to its ability to scavenge free radicals and enhance mitochondrial function under stress conditions .

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